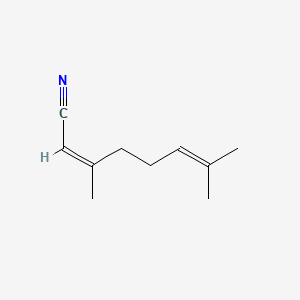

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is an organic compound characterized by its unique structure, which includes a nitrile group and conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving addition, elimination, cyclization, and ring-opening steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Aroma Characteristics

Neryl nitrile is recognized for its aromatic properties, contributing to the scent profiles of various consumer products. It is noted for its floral and fruity notes, making it suitable for use in perfumes, air fresheners, and personal care products. The compound can modify the olfactory characteristics of formulations by enhancing or altering the aroma contributed by other ingredients .

Applications in Products

Common applications include:

- Perfumes and Eau de Toilette : Used to create complex scent profiles.

- Household Products : Incorporated into cleaning agents and air fresheners.

- Personal Care Products : Found in shampoos, conditioners, and body washes .

Agricultural Applications

Neryl nitrile has been studied for its potential use in agriculture as an insect attractant or repellent. Its structural similarity to certain natural pheromones allows it to be explored in pest management strategies.

Case Study: Insect Attractant

Research has indicated that neryl nitrile can be effective in attracting specific insect species, thereby aiding in the development of eco-friendly pest control methods. This application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .

Pharmaceutical Applications

While the primary applications of neryl nitrile are in flavor and fragrance, its biological activity has sparked interest in pharmaceutical research.

Potential Therapeutic Uses

Studies have suggested that compounds related to neryl nitrile may exhibit anti-inflammatory properties. For instance, similar nitriles have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential for developing therapeutic agents targeting inflammatory diseases .

Toxicological Assessments

Understanding the safety profile of neryl nitrile is essential for its application across various industries. Toxicological studies indicate that neryl nitrile has low skin absorption rates and does not cause significant allergic reactions in humans.

Wirkmechanismus

The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-3,7-dimethylocta-2,6-dienenitrile: An isomer with different geometric configuration.

(2Z)-3,7-dimethylocta-2,6-dienamide: A related compound with an amide group instead of a nitrile.

Uniqueness

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is unique due to its specific geometric configuration and the presence of both a nitrile group and a conjugated diene system.

Eigenschaften

CAS-Nummer |

31983-27-4 |

|---|---|

Molekularformel |

C10H15N |

Molekulargewicht |

149.23 g/mol |

IUPAC-Name |

(2Z)-3,7-dimethylocta-2,6-dienenitrile |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7- |

InChI-Schlüssel |

HLCSDJLATUNSSI-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CC#N)C)C |

Kanonische SMILES |

CC(=CCCC(=CC#N)C)C |

Key on ui other cas no. |

5146-66-7 5585-39-7 |

Piktogramme |

Health Hazard |

Synonyme |

3,7-dimethyl-2,6-octadienenitrile citralva geranyl nitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.